An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylpyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylpyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-4-methoxy-2-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps but a deep, causal understanding of the methodologies and applications grounded in scientific literature.
Introduction: The Strategic Value of a Functionalized Pyridine Core
5-Bromo-4-methoxy-2-methylpyridine (CAS No. 886372-61-8) is a substituted pyridine derivative that has garnered interest in the fields of medicinal and agricultural chemistry.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups: a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position.[2] The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. The methoxy and methyl groups, on the other hand, modulate the electronic properties and steric profile of the pyridine ring, influencing its binding affinity in biological targets.[1] This unique combination of features makes 5-Bromo-4-methoxy-2-methylpyridine a valuable intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors.[1]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of 5-Bromo-4-methoxy-2-methylpyridine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 886372-61-8 | [2] |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| IUPAC Name | 5-bromo-4-methoxy-2-methylpyridine | [2] |
| SMILES | CC1=CC(=C(C=N1)Br)OC | [2] |
| InChIKey | LSMZCZITQBBZGO-UHFFFAOYSA-N | [2] |
Spectroscopic Data
While a comprehensive, publicly available dataset of the complete spectroscopic characterization of 5-Bromo-4-methoxy-2-methylpyridine is not readily found in the searched literature, we can predict the expected spectral features based on its structure and data from analogous compounds. Experimental verification is, of course, essential for any new batch of the compound.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy protons. The aromatic protons on the pyridine ring will appear as singlets or doublets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The methyl and methoxy protons will each appear as a singlet, typically in the upfield region of the spectrum.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be indicative of their electronic environment.
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IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-O stretching of the methoxy group.
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Mass Spectrometry (MS): Mass spectral analysis, typically using a soft ionization technique like electrospray ionization (ESI), should show a prominent protonated molecular ion [M+H]⁺ peak. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis of 5-Bromo-4-methoxy-2-methylpyridine: A Representative Protocol
A specific, detailed experimental protocol for the synthesis of 5-Bromo-4-methoxy-2-methylpyridine is not explicitly available in the searched literature. However, a plausible and scientifically sound synthetic route can be devised based on established methodologies for the synthesis of closely related brominated methoxypyridines. The following is a representative, multi-step protocol adapted from patented procedures for similar compounds.
Synthetic Strategy
The synthesis of 5-Bromo-4-methoxy-2-methylpyridine can be approached from a suitable precursor, such as 4-hydroxy-2-methylpyridine. The general strategy involves the protection of the hydroxyl group via methylation, followed by regioselective bromination.
Caption: Synthetic workflow for 5-Bromo-4-methoxy-2-methylpyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Methoxy-2-methylpyridine
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Rationale: The initial step involves the conversion of the hydroxyl group of 4-hydroxy-2-methylpyridine to a methoxy group. This is a standard O-methylation reaction, often carried out using a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base to deprotonate the hydroxyl group.
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Procedure:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxy-2-methylpyridine (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
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Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 4-methoxy-2-methylpyridine.
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Step 2: Synthesis of 5-Bromo-4-methoxy-2-methylpyridine
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Rationale: The second step is the regioselective bromination of the electron-rich pyridine ring. The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. N-Bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine for such transformations.
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Procedure:
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Dissolve 4-methoxy-2-methylpyridine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile in a round-bottom flask.
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Add N-Bromosuccinimide (1.05 equivalents) to the solution.
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Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, if required.
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Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 5-Bromo-4-methoxy-2-methylpyridine.
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Reactivity and Applications in Organic Synthesis
The bromine atom at the 5-position of 5-Bromo-4-methoxy-2-methylpyridine is the primary site of reactivity for synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
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Rationale: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is widely used in medicinal chemistry to construct biaryl and heteroaryl scaffolds, which are common motifs in kinase inhibitors.
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Representative Protocol:
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To a dry Schlenk flask, add 5-Bromo-4-methoxy-2-methylpyridine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).
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Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).
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Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
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Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
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Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
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Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
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Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[4] This is a crucial transformation in drug discovery for introducing amine functionalities that can act as hydrogen bond donors or acceptors in interactions with biological targets.
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Representative Protocol:
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In a glovebox or under an inert atmosphere, add 5-Bromo-4-methoxy-2-methylpyridine (1.0 equivalent), the desired primary or secondary amine (1.2 equivalents), a suitable base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 equivalents), a palladium precursor like Pd₂(dba)₃ (0.02 equivalents), and a phosphine ligand such as Xantphos or BINAP (0.04 equivalents) to a dry Schlenk tube.
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Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
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Seal the tube and heat the reaction mixture to 80-110 °C.
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Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
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After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.
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Purity Analysis and Quality Control
Ensuring the purity of synthetic intermediates is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) is the gold standard for purity determination of compounds like 5-Bromo-4-methoxy-2-methylpyridine.
HPLC Method for Purity Analysis
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Rationale: Reversed-phase HPLC is an excellent method for separating the target compound from potential impurities, such as starting materials, byproducts of the bromination reaction (e.g., isomeric or di-brominated species), and degradation products.
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Representative HPLC Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
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Mobile Phase B: Acetonitrile or methanol.
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Gradient: A suitable gradient from a low to high percentage of Mobile Phase B (e.g., 10% to 95% B over 20 minutes) to elute compounds with a range of polarities.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at a suitable wavelength (e.g., 254 nm).
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
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Safety and Handling
5-Bromo-4-methoxy-2-methylpyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Hazards: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-4-methoxy-2-methylpyridine is a valuable and versatile building block in modern organic synthesis. Its well-defined reactive sites allow for the strategic and controlled introduction of molecular complexity, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, empowering researchers to effectively utilize this compound in their research and development endeavors.
References
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5-Bromo-4-methoxy-2-methylpyridine. PubChem. (URL: [Link])
- New Journal of Chemistry Supporting Information. Royal Society of Chemistry. (URL: not available)
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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5-bromo-2-methoxy-4-methylpyridine. ChemBK. (URL: [Link])
- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. (URL: not available)
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (URL: [Link])
- Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Inform
- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
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5-Bromo-4-methoxy-2-methylpyridine. MySkinRecipes. (URL: [Link])
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CAS No : 164513-39-7 | Product Name : 5-Bromo-2-methoxy-4-methylpyridine. Pharmaffiliates. (URL: [Link])
- WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Process for the preparation of tofacitinib and intermediates thereof. Justia Patents. (URL: [Link])
